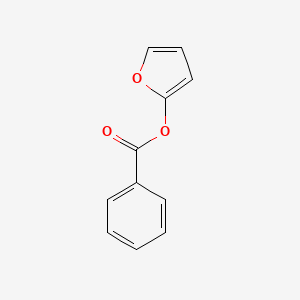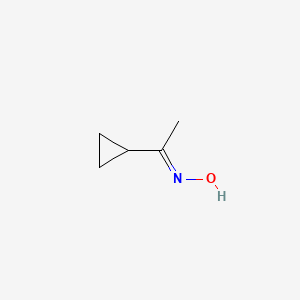
1-Cyclopropyl-éthanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-cyclopropyl-, oxime, also known as cyclopropylethan-1-one oxime, is an organic compound with the molecular formula C₅H₉NO and a molecular weight of 99.1311 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further modified by an oxime functional group. The structure of this compound is significant in various chemical and industrial applications due to its unique reactivity and stability.
Applications De Recherche Scientifique
Ethanone, 1-cyclopropyl-, oxime has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-cyclopropyl-, oxime typically involves the reaction of cyclopropyl methyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to yield the oxime derivative .
Industrial Production Methods: On an industrial scale, the production of ethanone, 1-cyclopropyl-, oxime can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-cyclopropyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used for the oxidation of oximes.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of ethanone, 1-cyclopropyl-, oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways . Additionally, the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modulate cellular processes .
Comparaison Avec Des Composés Similaires
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the oxime functionality.
Cyclopropylamine: Contains the cyclopropyl group and an amine functionality instead of the oxime.
Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.
Uniqueness: Ethanone, 1-cyclopropyl-, oxime is unique due to the presence of both the cyclopropyl and oxime groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
51761-72-9 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
N-(1-cyclopropylethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3 |
Clé InChI |
HTMLLPBZMWBCDN-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N/O)/C1CC1 |
SMILES |
CC(=NO)C1CC1 |
SMILES canonique |
CC(=NO)C1CC1 |
| 51761-72-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)
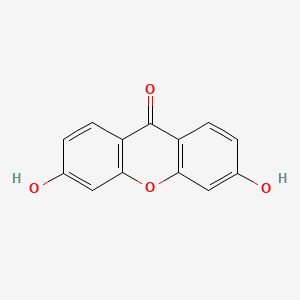
![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)
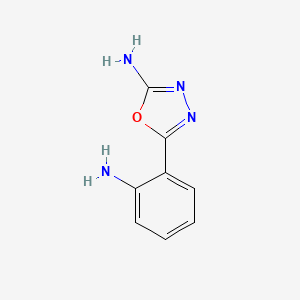

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)
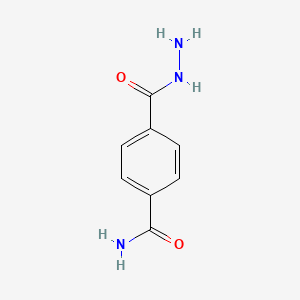
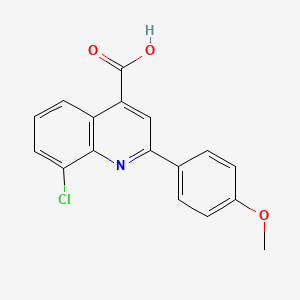
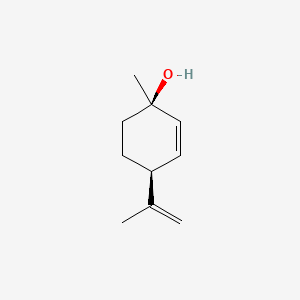
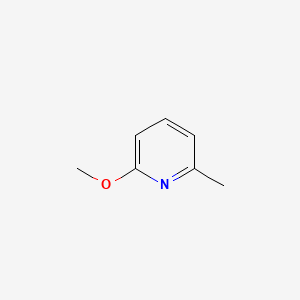

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)
